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ERKS5 Inhibitors at a Glance

Get Quote

The table below summarizes key pharmacological and profiling data for several ERKS5 inhibitors,

highlighting differences in selectivity and off-target activities that are critical for experimental design and

interpretation.
Representative
Inhibitor Primary Target / Key Off-Target Experimental In Vivo Efficacy &
Name Mechanism Activities | Notes EC50/IC50 (Cell- Model
Based)
JWG-071 ATP-competitive Minimal BET family  Anti-proliferative Impairs tumor
ERKS inhibitor protein inhibition; EC50 =2.4 uM growth in
(IC50 =88 nM) [1] optimized from (MOLT4 cells) [1] endometrial cancer
XMD8-92/XMD17- mouse models;
109 for higher oral administration
selectivity [1]. [2].
XMD8-92 ATP-competitive Potent inhibition of Information missing  Used in
ERKS5 inhibitor BET family proteins combination

(e.g., BRD4);
observed anti-
proliferative effects

studies in NRAS-
mutant melanoma
models [3].
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Representative

Inhibitor Primary Target / Key Off-Target Experimental In Vivo Efficacy &
Name Mechanism Activities | Notes EC50/IC50 (Cell- Model
Based)
are largely off-
target [1].
AX15836 Selective ATP- No anti-proliferative  Anti-proliferative Information missing
competitive ERK5 or anti- EC50 >10 uM
inhibitor inflammatory (MOLT4 cells) [1]
effects in some
models; can cause
paradoxical nuclear
translocation and
activation of ERK5
[1].
BAY-885 Selective ATP- No potent anti- Anti-proliferative Information missing
competitive ERK5 proliferative effects  EC50 >10 uM
inhibitor reported in tested (MOLT4 cells) [1]
models [1].
INY-05-128  Heterobifunctional Induces DC50 (ERK5 Information missing
(JWG-071- PROTAC degrader degradation of degradation) = 281
based (via VHL E3 ligase) Aurora Kinase A nM; Anti-
degrader) (AURKA); anti- proliferative EC50 =
proliferative effect 1.1 yM (MOLT4
attributed to cells) [1]
AURKA loss, not
ERKS5 degradation
[1].
INY-06-061  Heterobifunctional Highly selective for ~ DC50 (ERK5 Acute degradation
(Optimized PROTAC degrader ERKS5; no degradation) = 32 did not recapitulate
degrader) (via VHL E3 ligase) degradation of nM [1] anti-proliferative

BRD4 or AURKA
[1]-

effects of genetic
knockdown in
several cancer cell
lines [1].
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Experimental Contexts and Key Findings

The biological effects of these inhibitors are highly context-dependent. The following table outlines key

experimental models and findings that demonstrate the utility and limitations of each compound.

Inhibitor / Tool Experimental Context & Model Key Findings & Validation

| TWG-071 | - Aggressive Endometrial Cancer: Cell lines and mouse models [2].

e Melanoma: Used alongside AX15836 to inhibit HH/GLI signaling in melanoma cell lines (A375, SK-
Mel-5, SSM2c) [4]. | - Reduces cancer cell proliferation and tumor growth [2].

¢ Potentiates chemotherapy efficacy [2].

e Reduces GLI1/GLI2 protein levels and transcriptional activity [4]. | | XMD8-92 | - NRAS-mutant
Melanoma: Used in combination with MEK inhibitor Trametinib in cell lines (FM79, M26, BLM) [3].

e Colorectal Cancer (CRC): Human CRC cell lines and murine intestinal organoids [5]. | - Combined
MEK/ERKS inhibition induces sustained G1 cell cycle arrest and suppresses Cyclin D1 [3].

¢ Prevents compensatory proliferation via ERK5 upon MEK1/2 inhibition [5]. | | AX15836 & BAY-885 | -
Selectivity Profiling: Multiple cancer cell lines (e.g., MOLT4) [1]. | - No potent anti-proliferative
effects as single agents, unlike less selective inhibitors [1]. | | ERK5 Degraders (INY-06-061) | -
Phenotype Validation: Multiple cancer cell lines and primary endothelial cells [1]. | - Acute ERK5
degradation did not produce anti-proliferative or anti-inflammatory effects in tested models,
guestioning kinase-independent roles of ERK5 [1]. |

Detailed Experimental Protocols

For researchers seeking to replicate or design studies, here are detailed methodologies for key experiments

cited in the literature.

1. Protocol: Combined MEK/ERKS5 Inhibition in Melanoma Cells [3]

¢ Cell Lines: Human NRAS-mutant melanoma cells (e.g., FM79, M26, BLM).
¢ Inhibitors: MEK inhibitor Trametinib (e.g., 5 nM) and ERKS5 inhibitor XMD8-92.
e Procedure:

o Seed cells in appropriate culture dishes and allow to adhere.

o Pre-treat cells with XMD8-92 for 1 hour before adding Trametinib.

o Co-incubate cells with both inhibitors for 48 hours.
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o Analyze endpoints:
= Cell Cycle: Fix cells and perform propidium iodide staining for flow cytometry to assess
DNA content and cell cycle distribution.
= Proliferation: Perform BrdU incorporation assays.
= Gene Expression: Harvest cells for RNA-seq or gPCR to analyze mitotic gene
expression and for Western blot to assess Cyclin D1 and FOXML1 protein levels.

2. Protocol: Assessing GLI Transcriptional Activity After ERKS5 Inhibition [4]

e Cell Lines: HelLa, NIH/3T3, or patient-derived melanoma cells (SSM2c).
¢ Inhibitors: JWG-071 or AX15836.
e Procedure:

o Transfect cells with a GLI-responsive luciferase reporter plasmid (e.g., 8x3'GLI-BS) and a
Renilla luciferase control vector for normalization.

o 24 hours post-transfection, treat cells with ERKS inhibitors (e.g., JWG-071) for a specified
duration (e.g., 24 hours). The Hedgehog pathway agonist SAG can be used as a positive
control.

o Lyse cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay
system.

o Calculate the ratio of firefly to Renilla luminescence to determine the relative GLI transcriptional
activity.

ERKS5 Signaling and Inhibitor Mechanisms

The diagrams below illustrate the ERK5 signaling pathway and the distinct mechanisms of action for

different inhibitor modalities.
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Interpretation Guide for Researchers

When selecting an ERKS inhibitor for your study, consider these critical factors:

¢ Inhibitor Selectivity: Early inhibitors like XMD8-92 have major off-target effects (e.g., BET inhibition)
that confound data interpretation [1]. JWG-071 and AX15836 offer improved selectivity, while
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PROTAC degraders like INY-06-061 provide the highest specificity [1].

¢ Mechanism of Action: Distinguish between kinase inhibition (JWG-071, AX15836) and protein
degradation (INY-06-061). Kinase inhibitors block enzymatic activity but may not affect kinase-
independent scaffolding functions of ERK5, whereas degraders remove the entire protein [1].

¢ Context-Dependent Results: Be aware that biological outcomes can vary significantly. For example,
genetic knockdown of ERKS5 often shows anti-proliferative effects, but the highly selective degrader
INY-06-061 did not recapitulate this in some models, suggesting that observed phenotypes may be
cell-type specific or driven by off-target effects in genetic experiments [1].

e Combination Potential: ERKS5 inhibition is a promising strategy to overcome resistance to MAPK
pathway inhibitors (e.g., MEK inhibitors) in cancers like melanoma and pancreatic ductal
adenocarcinoma [5] [3] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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